molecular formula C22H30N2O5 B1681354 Trandolaprilat CAS No. 87679-71-8

Trandolaprilat

Número de catálogo: B1681354
Número CAS: 87679-71-8
Peso molecular: 402.5 g/mol
Clave InChI: AHYHTSYNOHNUSH-HXFGRODQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trandolaprilat es el metabolito activo del profármaco trandolapril, que pertenece a la clase de inhibidores de la enzima convertidora de angiotensina (ECA). Se utiliza principalmente en el tratamiento de la hipertensión y la insuficiencia cardíaca congestiva. This compound funciona inhibiendo la enzima ECA, que es responsable de la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Trandolaprilat se sintetiza a partir de trandolapril mediante un proceso de desesterificación. La síntesis implica la hidrólisis del grupo éster etílico en trandolapril para producir la forma diácida activa, this compound .

Métodos de producción industrial: La producción industrial de this compound implica la hidrólisis a gran escala de trandolapril en condiciones controladas. Este proceso normalmente utiliza hidrólisis ácida o básica para lograr la conversión de forma eficiente. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Trandolaprilat experimenta varios tipos de reacciones químicas, que incluyen:

    Hidrólisis: La conversión de trandolapril a this compound es una reacción de hidrólisis.

    Oxidación y reducción: Si bien this compound en sí no suele participar en reacciones de oxidación o reducción, sus vías metabólicas pueden implicar tales reacciones.

    Sustitución: this compound puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y condiciones comunes:

    Hidrólisis: Las condiciones ácidas o básicas se utilizan comúnmente para la hidrólisis de trandolapril a this compound.

    Sustitución: Los reactivos nucleófilos se pueden utilizar en condiciones apropiadas para facilitar las reacciones de sustitución.

Productos principales: El producto principal de la hidrólisis de trandolapril es this compound. Otras reacciones pueden producir varios derivados sustituidos según los reactivos y las condiciones utilizados .

Aplicaciones Científicas De Investigación

Trandolaprilat tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Trandolaprilat ejerce sus efectos inhibiendo competitivamente la enzima convertidora de angiotensina (ECA). Esta inhibición evita la conversión de angiotensina I a angiotensina II, lo que conduce a la vasodilatación y la reducción de la presión arterial. Los objetivos moleculares de this compound incluyen la ECA y los componentes del sistema renina-angiotensina-aldosterona .

Compuestos similares:

    Ramiprilat: Otro inhibidor de la ECA con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

    Enalaprilat: Similar a this compound pero con una estructura química y una potencia diferentes.

    Quinaprilat: Otro inhibidor de la ECA con efectos comparables pero distinta farmacodinámica.

Singularidad: this compound es único en su alta afinidad de unión a la ECA y su prolongada vida media en comparación con otros inhibidores de la ECA. Esto lo hace particularmente eficaz para mantener un control consistente de la presión arterial durante un período prolongado .

Comparación Con Compuestos Similares

    Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Enalaprilat: Similar to trandolaprilat but with a different chemical structure and potency.

    Quinaprilat: Another ACE inhibitor with comparable effects but distinct pharmacodynamics.

Uniqueness: this compound is unique in its high binding affinity for ACE and its prolonged half-life compared to other ACE inhibitors. This makes it particularly effective in maintaining consistent blood pressure control over an extended period .

Actividad Biológica

Trandolaprilat is the active metabolite of trandolapril, a member of the angiotensin-converting enzyme (ACE) inhibitor class. This compound has significant biological activity that primarily revolves around its role in managing hypertension and its effects on cardiovascular health. This article will explore the biological mechanisms, pharmacokinetics, clinical efficacy, and case studies related to this compound.

This compound functions by inhibiting ACE, the enzyme responsible for converting angiotensin I (ATI) into angiotensin II (ATII). ATII is a potent vasoconstrictor that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting ACE, this compound reduces ATII levels, leading to vasodilation and decreased blood pressure. Additionally, this inhibition results in increased plasma renin activity due to the loss of feedback inhibition by ATII on renin release .

Key Pharmacological Properties:

  • Potency : this compound is approximately eight times more potent than its prodrug trandolapril .
  • Bioavailability : Following oral administration, this compound achieves a bioavailability of 4-14% due to extensive first-pass metabolism .
  • Protein Binding : this compound exhibits a serum protein binding range of 65-94%, which is concentration-dependent .
  • Half-life : The effective plasma half-life at steady state is around 24 hours, allowing for once-daily dosing .

Clinical Efficacy

Numerous studies have evaluated the antihypertensive efficacy and tolerability of this compound. A Brazilian multicenter study involving 262 patients demonstrated significant reductions in both systolic and diastolic blood pressure among those treated with trandolapril compared to placebo. The study reported that 57.5% of patients on trandolapril achieved normal blood pressure levels .

Table 1: Summary of Key Clinical Findings

Study ReferencePopulationTreatment DurationBP Reduction (%)Efficacy Rate (%)Adverse Events
262 patients8 weeksSystolic: Significant reduction57.5% achieved normal BPCough (10%), Headache (7%)
298 patients6 weeksDiastolic: -6.1 mm Hg (white), -6.5 mm Hg (black)Higher doses needed for black patientsSimilar across groups
TRACE study participantsUp to 4 yearsReduced incidence of cardiovascular deathRR 0.78 vs placeboFewer deaths in treatment group

Case Studies

  • TRACE Study : In this pivotal trial, patients with left ventricular dysfunction post-myocardial infarction were treated with trandolapril. The study found a significant reduction in mortality rates—34.7% in the trandolapril group compared to 42.3% in the placebo group, highlighting its protective cardiovascular effects .
  • Atrial Fibrillation Incidence : A study investigating the incidence of atrial fibrillation among patients with reduced left ventricular function found that those treated with trandolapril had a significantly lower incidence compared to the placebo group (2.8% vs 5.3%, P<0.05). This suggests a potential antiarrhythmic effect of this compound .

Q & A

Q. Basic: What is the molecular mechanism of Trandolaprilat's ACE inhibition, and how can researchers validate this interaction experimentally?

This compound competitively inhibits angiotensin-converting enzyme (ACE), blocking the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced aldosterone secretion. To validate this mechanism:

  • In vitro assay : Use purified ACE enzyme with a synthetic substrate (e.g., hippuryl-histidyl-leucine) and measure hydrolysis rates via spectrophotometry. This compound's inhibition constant (Ki) can be calculated using Lineweaver-Burk plots .
  • Cell-based models : Test vasoconstrictive responses in endothelial cell cultures exposed to angiotensin I, with/without this compound pretreatment. Quantify angiotensin II levels via ELISA .

Q. Advanced: How can researchers design a pharmacokinetic study to resolve contradictions in this compound metabolite bioavailability across species?

Discrepancies in metabolite profiles (e.g., trandolapril vs. This compound) between rodents and humans require:

  • Stable isotope labeling : Administer deuterated [2H5]-Trandolaprilat (as in ) to track metabolic pathways via LC-MS/MS, distinguishing endogenous vs. exogenous metabolites .
  • Cross-species comparative design : Parallel studies in murine and primate models with matched dosing regimens. Use compartmental modeling to analyze clearance rates and tissue distribution differences .

Q. Basic: What standardized assays are recommended to assess this compound's antihypertensive efficacy in preclinical models?

  • Rodent systolic blood pressure (SBP) monitoring : Use tail-cuff plethysmography in hypertensive rats (e.g., SHR models) pre- and post-treatment. Include positive controls (e.g., captopril) and negative controls (saline) .
  • Plasma renin activity (PRA) assays : Measure PRA via radioimmunoassay to correlate this compound dosing with angiotensin I/II ratios .

Q. Advanced: How can researchers address conflicting data on this compound's renal protective effects in diabetic nephropathy studies?

  • Meta-analysis framework : Aggregate data from heterogeneous studies (e.g., varying dosages, patient subgroups) using PRISMA guidelines. Apply subgroup analysis to isolate variables like baseline albuminuria or glycemic control .
  • Mechanistic reconciliation : Conduct transcriptomic profiling (RNA-seq) of kidney tissues from treated vs. untreated diabetic models to identify ACE-independent pathways (e.g., bradykinin modulation) that may explain discrepancies .

Q. Basic: What pharmacokinetic parameters should be prioritized when comparing this compound formulations in bioavailability studies?

  • Key metrics : Area under the curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t½).
  • Methodology : Cross-over trials in healthy volunteers with serial plasma sampling. Use HPLC or LC-MS to quantify this compound levels and calculate bioavailability relative to IV administration .

Q. Advanced: How can researchers optimize experimental designs to study this compound's effects in comorbid populations (e.g., hypertension with chronic kidney disease)?

  • PICOT framework : Define Population (e.g., Stage 3 CKD patients), Intervention (this compound dose titration), Comparison (standard ACE inhibitors), Outcomes (eGFR decline rate, hyperkalemia incidence), and Timeframe (12-month follow-up) .
  • Risk stratification : Use propensity score matching to control for confounders like baseline potassium levels or concomitant diuretic use .

Q. Basic: What are the critical considerations for ensuring reproducibility in this compound cytotoxicity assays?

  • Standardized cell lines : Use validated renal proximal tubule epithelial cells (RPTEC) or HEK293 models.
  • Dose-response validation : Pre-test this compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) and include viability controls (e.g., MTT assay) .

Q. Advanced: How can isotope-labeled this compound derivatives enhance mass spectrometry-based quantification in complex matrices?

  • Internal calibration : Co-inject [2H5]-Trandolaprilat ( ) with experimental samples to correct for matrix effects and ionization efficiency variations in LC-MS/MS .
  • Fragment ion optimization : Use collision-induced dissociation (CID) to select high-specificity transitions (e.g., m/z 430 → 234 for this compound vs. m/z 435 → 239 for deuterated form) .

Q. Basic: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in animal studies?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to estimate EC50 values.
  • ANOVA with post hoc tests : Compare multiple dosing groups (e.g., 0.1, 1, 10 mg/kg) with Tukey’s correction for family-wise error rates .

Q. Advanced: How can researchers leverage omics technologies to identify novel biomarkers of this compound response variability?

  • Proteomic profiling : Use tandem mass tag (TMT) labeling to quantify serum protein changes (e.g., angiotensinogen, kallikrein) pre-/post-treatment in non-responders vs. responders .
  • GWAS integration : Corporate genome-wide association data to pinpoint SNPs (e.g., ACE I/D polymorphism) linked to differential blood pressure reduction .

Propiedades

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024709
Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87679-71-8
Record name Trandolaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87679-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trandolaprilat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trandolaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trandolaprilat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANDOLAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6866VL0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.